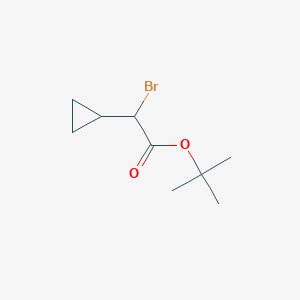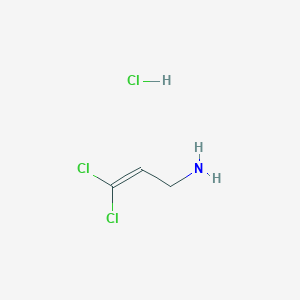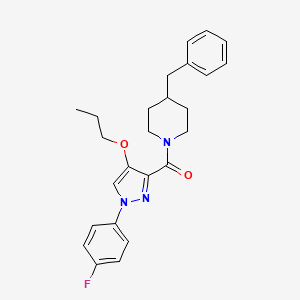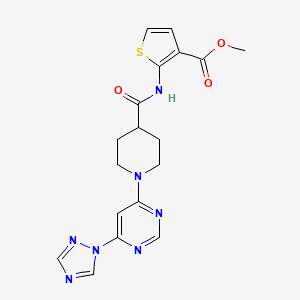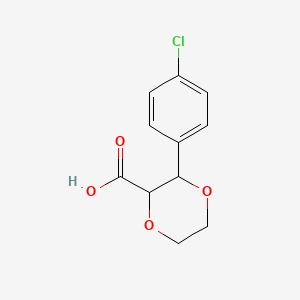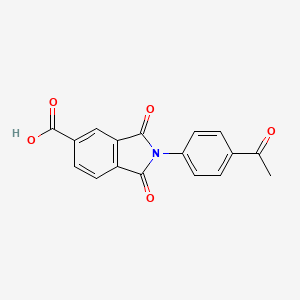
2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “4-(4-Acetamidophenyl)-4-oxobut-2-enoic acid” involves the reaction of phenyl isothiocyanate and the corresponding amines . Another example is the synthesis of “N-((4-acetylphenyl)carbamothioyl)pivalamide” which was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Molecular Structure Analysis
The molecular structure of related compounds such as “N-((4-acetylphenyl)carbamothioyl)pivalamide” has been determined using spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays . Similar methods could potentially be used to determine the molecular structure of “2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid”.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, “4-Acetylphenylboronic acid” is known to react rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It also undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “4-Acetylphenylboronic acid” have been determined. For instance, it has a molecular weight of 163.97 and its linear formula is CH3COC6H4B(OH)2 . Similar methods could potentially be used to determine the physical and chemical properties of “this compound”.科学的研究の応用
Polymer Synthesis and Properties
2-(4-Acetylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a significant compound in polymer science. Its derivatives have been utilized in the synthesis of new diacid monomers and poly(ester-imide)s, showing excellent solubility in polar aprotic solutions and high thermal stability with weight loss temperatures around 700 to 800°C (Kamel, Mutar, & Khlewee, 2019). Additionally, it's involved in producing heat-resistant, unsaturated polyamide-imides, which are soluble in polar solvents and exhibit high thermal stability (Maiti & Ray, 1983).
Structural and Spectroscopic Analysis
The compound has been a focus in the structural analysis of related organic compounds. For instance, N-(4-acetylphenyl)quinoline-3-carboxamide, a similar compound, has been analyzed using various spectroscopic methods and X-ray diffraction, providing insights into molecular geometry and interaction (Polo-Cuadrado et al., 2021).
Metal Organic Frameworks
Another application is in the development of metal-organic frameworks (MOFs). A study on a Zn-functionalized MOF using 2-(4-carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid revealed its potential in selectively sensing anions like chromate ions (Minmini, Naha, & Velmathi, 2017).
Photopolymer Systems
Additionally, this compound has been employed in the synthesis of photo-patternable cross-linked epoxy systems. These systems, containing photodegradable carbonate units, show potential in deep UV lithography applications due to their unique reflective index and absorption properties (Huh et al., 2009).
Microbial Resistance Research
In a broader context, research on carboxylic acids, including those related to this compound, contributes to understanding microbial adaptation to weak acid stress. This knowledge impacts medicine, health, food safety, and environmental fields (Mira & Teixeira, 2013).
特性
IUPAC Name |
2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBKHKLOBBICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2652981.png)
![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2652984.png)
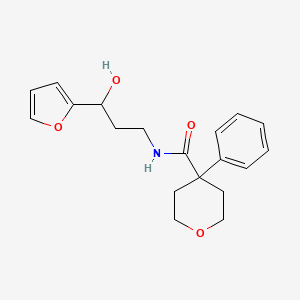
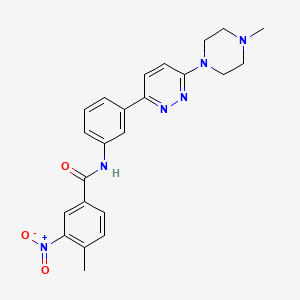
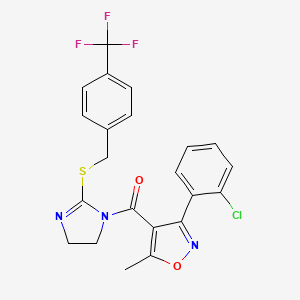
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)

